N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]benzamide
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Overview
Description
N-(4-Isobutyl-2-methyloxazol-5-yl)benzamide is a chemical compound with the molecular formula C22H24N2O2. It belongs to the class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Isobutyl-2-methyloxazol-5-yl)benzamide typically involves the reaction of 4-isobutyl-2-methyloxazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-Isobutyl-2-methyloxazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
N-(4-Isobutyl-2-methyloxazol-5-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role as a potential therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Isobutyl-2-methyloxazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting cell proliferation and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-isobutyl-5-(N-benzylbenzamido)oxazole
- 4-Isobutyl-2-methyl-5-(N-benzylbenzamido)oxazole
Uniqueness
N-(4-Isobutyl-2-methyloxazol-5-yl)benzamide stands out due to its unique structural features and biological activities. Compared to similar compounds, it exhibits higher potency in certain biological assays and has a distinct mechanism of action.
Properties
CAS No. |
87783-88-8 |
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Molecular Formula |
C15H18N2O2 |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
N-[2-methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]benzamide |
InChI |
InChI=1S/C15H18N2O2/c1-10(2)9-13-15(19-11(3)16-13)17-14(18)12-7-5-4-6-8-12/h4-8,10H,9H2,1-3H3,(H,17,18) |
InChI Key |
FVKXIVRJQLHJRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(O1)NC(=O)C2=CC=CC=C2)CC(C)C |
Origin of Product |
United States |
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